molecular formula C7H4F2O3 B1604437 3,6-Difluoro-2-hydroxybenzoic acid CAS No. 749230-37-3

3,6-Difluoro-2-hydroxybenzoic acid

Cat. No.: B1604437
CAS No.: 749230-37-3
M. Wt: 174.1 g/mol
InChI Key: FZHSZDCTILICIX-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3 and a molecular weight of 174.10 g/mol It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 6, and a hydroxyl group is present at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of 2-hydroxybenzoic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps like halogenation, hydrolysis, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

3,6-Difluoro-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-hydroxybenzoic acid depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

  • 3,5-Difluoro-2-hydroxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid
  • 3,4-Difluoro-5-methoxybenzeneboronic acid

Comparison: 3,6-Difluoro-2-hydroxybenzoic acid is unique due to the specific positions of the fluorine atoms, which can significantly affect its chemical and physical properties compared to other difluorobenzoic acids.

Properties

IUPAC Name

3,6-difluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHSZDCTILICIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650399
Record name 3,6-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749230-37-3
Record name 3,6-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 749230-37-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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